molecular formula C23H30N2O5 B4004961 1-[4-(2-biphenylyloxy)butyl]-4-methylpiperazine oxalate

1-[4-(2-biphenylyloxy)butyl]-4-methylpiperazine oxalate

Cat. No.: B4004961
M. Wt: 414.5 g/mol
InChI Key: YFHFDSAGVAEAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-biphenylyloxy)butyl]-4-methylpiperazine oxalate is a useful research compound. Its molecular formula is C23H30N2O5 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.21547206 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of compounds related to 1-[4-(2-biphenylyloxy)butyl]-4-methylpiperazine oxalate. For instance, studies on organically templated iron(II) phosphatooxalates provide insights into how similar compounds can be synthesized and characterized, contributing to the understanding of their structural and chemical properties (Chang, Lin, & Lii, 2001). Another study focused on the synthesis, characterization, and computational studies of 1-methylpiperazine-1,4-diium bis(hydrogen oxalate), revealing its optical and nonlinear optical (NLO) properties, which could have implications for the use of related compounds in technological applications (Essid et al., 2020).

Chemical Reactions and Interactions

The reaction of acetylenecarboxylic acid with amines has been explored to synthesize derivatives that could shed light on the chemical behavior and potential applications of compounds like this compound (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964). Similarly, studies on diorganostannate esters of dicyclohexylammonium hydrogen oxalate and their antitumor activity provide insights into the potential biomedical applications of related compounds (Ng, Das, Gielen, & Tiekink, 1992).

Photophysics and Material Science

The synthesis and study of azo polymers for reversible optical storage, which involves compounds with similar structural features to this compound, highlight the potential of these materials in data storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996). Organically templated inorganic/organic hybrid materials research, involving compounds like FeII and FeIII with phosphate and oxalate, could inform the design of materials with specific electronic or magnetic properties for use in various applications (Lin, Lii, Jiang, & Wang, 1999).

Properties

IUPAC Name

1-methyl-4-[4-(2-phenylphenoxy)butyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O.C2H2O4/c1-22-14-16-23(17-15-22)13-7-8-18-24-21-12-6-5-11-20(21)19-9-3-2-4-10-19;3-1(4)2(5)6/h2-6,9-12H,7-8,13-18H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHFDSAGVAEAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-biphenylyloxy)butyl]-4-methylpiperazine oxalate
Reactant of Route 2
Reactant of Route 2
1-[4-(2-biphenylyloxy)butyl]-4-methylpiperazine oxalate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[4-(2-biphenylyloxy)butyl]-4-methylpiperazine oxalate
Reactant of Route 4
1-[4-(2-biphenylyloxy)butyl]-4-methylpiperazine oxalate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[4-(2-biphenylyloxy)butyl]-4-methylpiperazine oxalate
Reactant of Route 6
1-[4-(2-biphenylyloxy)butyl]-4-methylpiperazine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.